molecular formula C7H11Cl2D4N2O2P B023394 シクロホスファミド-d4 CAS No. 173547-45-0

シクロホスファミド-d4

カタログ番号: B023394
CAS番号: 173547-45-0
分子量: 265.11 g/mol
InChIキー: CMSMOCZEIVJLDB-RUKOHJPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclophosphamide-d4 (CP-d4) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. CP-d4 is an isotopically labelled form of cyclophosphamide, meaning that it is a modified version of the original compound with four deuterium atoms replacing four hydrogen atoms. This isotopic labeling technique is used to investigate the metabolic behavior of CP-d4 in vivo, and to study the effects of CP-d4 on biochemical and physiological processes.

科学的研究の応用

がん治療における免疫療法の組み合わせ

シクロホスファミドは、その変異体であるシクロホスファミド-d4を含め、幅広い悪性腫瘍に用いられる化学療法薬です . それは、腫瘍微小環境内の抑制性調節免疫細胞を標的とし、エフェクター細胞を強化する強力な免疫調節因子であることが判明しています . この二重の作用は、非常に効果的な治療的抗腫瘍反応を増強するのに役立ちます .

腫瘍微小環境の調節

シクロホスファミドは、多くの場合免疫抑制的である腫瘍微小環境の組成を変えることができます . 調節性T細胞を標的化して枯渇させることで、腫瘍微小環境内のエフェクターおよびメモリー細胞傷害性T細胞の活性を高めます . これは、腫瘍の増殖を抑制し、生存率を高めることにつながり、その抗腫瘍治療効果を実証しています .

抗腫瘍免疫応答の強化

シクロホスファミドは、抗腫瘍免疫応答を刺激することが知られており、これはその治療効果に寄与しています . それは、小腸から選択されたグラム陽性菌種を二次リンパ器官に移動させることを誘発します . これらの細菌は、特定のサブセットの「病原性」Tヘルパー17(pT H17)細胞とメモリーT H1免疫応答の生成を刺激します .

腸内細菌叢への影響

シクロホスファミドは、小腸のマイクロバイオータの組成を変えます<a aria-label="2: 4. Impact on Gut Microbiota" data-citationid="3bc95614-e68f-7449-4210-dd913a46e251-2

作用機序

Target of Action

Cyclophosphamide is an alkylating agent that is extensively used as an immunosuppressive therapy . It is primarily targeted towards a variety of autoimmune and inflammatory diseases . The drug is used to treat severe manifestations of diseases such as systemic lupus erythematosus (SLE), granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), and others .

Mode of Action

Cyclophosphamide is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . The liver cytochrome P450 (CYP) enzymes convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which then undergoes non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . These metabolites alkylate nucleophiles through the formation of aziridinyl ion intermediates, resulting in both intra- and interstrand DNA cross-links and DNA-protein cross-links . This leads to inhibition of DNA replication and cell death by apoptosis .

Biochemical Pathways

The complex metabolic bioactivation pathway of cyclophosphamide, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when cyclophosphamide’s cardiotoxic effects and cytotoxic mechanisms are being evaluated . The metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite and hydroxypropanal (HPA) amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .

Pharmacokinetics

The pharmacokinetics of cyclophosphamide have been studied extensively. The main pharmacokinetic parameters for cyclophosphamide include a total clearance of 13.3 l/h with inter-individual variability (IIV) of 32%, and a central volume of distribution of 59.8 l with IIV of 12% . The metabolite elimination rate constant was 4.3 h −1 with IIV of 36% and the proportion of metabolism was 64% .

Result of Action

The molecular mechanisms underlying cyclophosphamide-induced neurotoxicity include oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors . These effects can manifest in numerous manners including anxiety, depression, motor dysfunction, and cognitive deficits .

Action Environment

Environmental factors can influence the action of cyclophosphamide. For example, a study showed that the alkylating anticancer agent cyclophosphamide influenced the life history parameters and protein profiles of Daphnia magna clones following exposure to an environmentally relevant cyclophosphamide concentration of 10 ng L-1 . .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .

生化学分析

Biochemical Properties

Cyclophosphamide-d4, like its parent compound cyclophosphamide, undergoes metabolic activation to form active metabolites, including 4-hydroxycyclophosphamide and acrolein . These metabolites interact with various biomolecules, inducing marked cardiotoxicity at µM concentrations . The cytotoxicity of these metabolites is significantly lower than that of cyclophosphamide itself .

Cellular Effects

Cyclophosphamide-d4, through its metabolites, exerts significant effects on various types of cells. For instance, it has been shown to induce marked cardiotoxicity in human cardiac cells . It also influences cell function by causing oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors .

Molecular Mechanism

The molecular mechanism of action of Cyclophosphamide-d4 involves its conversion to active metabolites that exert their effects at the molecular level. These metabolites bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, 4-hydroxycyclophosphamide and acrolein, the metabolites of Cyclophosphamide-d4, have been linked to cardiotoxicity observed after the administration of high doses of the prodrug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclophosphamide-d4 change over time. For example, in a study involving the treatment of C57BL/6 mice with intermediate- and high-dose Cyclophosphamide-d4 for 10 days, significant changes were observed in the number of white blood cells and red blood cells over the next 2, 7, and 14 days .

Dosage Effects in Animal Models

The effects of Cyclophosphamide-d4 vary with different dosages in animal models. High-dose Cyclophosphamide-d4 has been shown to induce significant cytotoxic effects on cardiac AC16 cells, while lower doses have been associated with less severe effects . In another study, high-dose Cyclophosphamide-d4 was found to induce nephrotoxicity and hepatotoxicity in rats .

Metabolic Pathways

Cyclophosphamide-d4 is involved in several metabolic pathways. It is converted to its active form in the liver and, to a lesser extent, in other organs . The complex metabolic bioactivation pathway of Cyclophosphamide-d4, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when Cyclophosphamide-d4’s cardiotoxic effects and cytotoxic mechanisms are being evaluated .

Transport and Distribution

Cyclophosphamide-d4 is transported and distributed within cells and tissues. It is a prodrug that is converted to its active form in the liver and, to a lesser extent, in other organs

特性

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975130
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59720-10-4
Record name 4,4-6,6-D4-Cyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclophosphamide-d4
Reactant of Route 2
Reactant of Route 2
Cyclophosphamide-d4
Reactant of Route 3
Reactant of Route 3
Cyclophosphamide-d4
Reactant of Route 4
Cyclophosphamide-d4
Reactant of Route 5
Cyclophosphamide-d4
Reactant of Route 6
Cyclophosphamide-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。